
5-(Cyclopenta-1,3-dien-1-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclopenta-1,3-dien-1-yl)imidazolidine-2,4-dione is a heterocyclic compound that features a five-membered imidazolidine ring fused with a cyclopentadiene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopenta-1,3-dien-1-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentadiene with imidazolidine-2,4-dione in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopenta-1,3-dien-1-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical and physical properties.
Substitution: The compound can participate in substitution reactions where functional groups on the imidazolidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups to the compound.
Scientific Research Applications
Chemistry
In chemistry, 5-(Cyclopenta-1,3-dien-1-yl)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been studied for their antibacterial, antifungal, and anticancer activities. The ability to modify the imidazolidine ring and cyclopentadiene moiety allows for the design of compounds with specific biological activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties, making them suitable for various applications.
Mechanism of Action
The mechanism of action of 5-(Cyclopenta-1,3-dien-1-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: A simpler analog without the cyclopentadiene moiety.
Cyclopentadiene derivatives: Compounds that feature the cyclopentadiene ring but lack the imidazolidine structure.
Other imidazolidine derivatives: Compounds with different substituents on the imidazolidine ring.
Uniqueness
5-(Cyclopenta-1,3-dien-1-yl)imidazolidine-2,4-dione is unique due to the combination of the imidazolidine ring and the cyclopentadiene moiety. This fusion imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-cyclopenta-1,3-dien-1-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C8H8N2O2/c11-7-6(9-8(12)10-7)5-3-1-2-4-5/h1-3,6H,4H2,(H2,9,10,11,12) |
InChI Key |
GKHUZZMHVJGISX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C1C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Benzo[d]imidazole-2-carbothiohydrazide](/img/structure/B12823804.png)
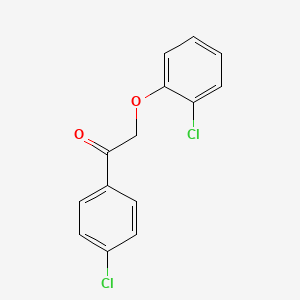
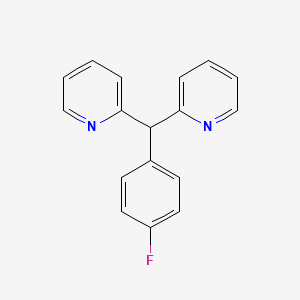
![3,3'-(4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol)](/img/structure/B12823816.png)
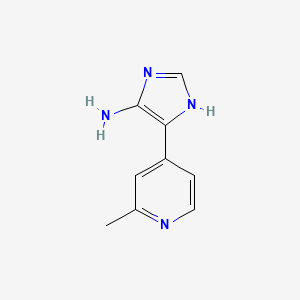
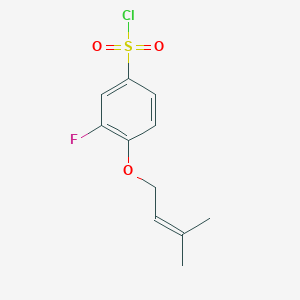
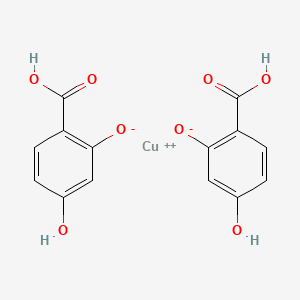
![Methyl (2Z)-2-[(1Z,3R,3aS,3bR,4aS,5aS,6S,6aR,7aS,8S,12E,24aS,24bR,27R)-3,3a,3b,4,4a,5,5a,6,6a,7,7a,8,9,11,14,16,17,18,19,24b-eicosahydro-3,8-dihydroxy-3a,6,13-trimethyl-2,11,16,19,23-pentaoxo-23H-6,8,24a,22-[1]propanyliden[3]ylidyne-21H,24aH-cyclopropa[r]cycloprop[1,2]acenaphtho[4,5-u][1,5,10,15]tetraoxacyclodocosin-1(2H)-ylidene]propanoate](/img/structure/B12823851.png)
![2-(2-Chlorovinyl)-1H-benzo[d]imidazole](/img/structure/B12823867.png)


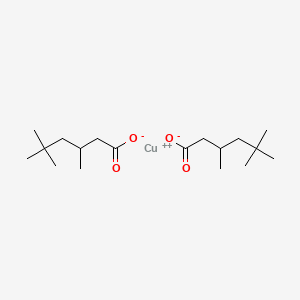
![N-[(3-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B12823881.png)

